molecular formula C10H14ClN B1402879 [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride CAS No. 1356494-17-1

[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride

Cat. No.: B1402879
CAS No.: 1356494-17-1
M. Wt: 183.68 g/mol
InChI Key: UQXGWXBOCHZJLH-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is an organic compound with the molecular formula C10H13N·HCl. It is a hydrochloride salt of an amine, characterized by a phenyl group attached to a propenyl chain with a methyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzaldehyde, methylamine, and propenyl derivatives.

    Condensation Reaction: Benzaldehyde undergoes a condensation reaction with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the amine.

    Hydrochloride Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2E)-2-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
  • [(2E)-3-Phenylprop-2-en-1-yl]amine hydrochloride
  • (2E)-1-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride

Uniqueness

[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(E)-4-phenylbut-3-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-9H,11H2,1H3;1H/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXGWXBOCHZJLH-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
Reactant of Route 2
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
Reactant of Route 6
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.